molecular formula C16H9Cl2F B11839299 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene

Katalognummer: B11839299
Molekulargewicht: 291.1 g/mol
InChI-Schlüssel: XLYSPITYGWLECM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene is an aromatic compound that features a naphthalene core substituted with a 2,5-dichlorophenyl group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted naphthalene derivatives, while oxidation can produce naphthoquinones.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.

    Industry: Used in the development of advanced materials, including polymers and electronic materials.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene involves its interaction with various molecular targets. The presence of halogen atoms can influence its binding affinity to certain enzymes or receptors, potentially affecting biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,5-Dichlorophenyl)-2-indolinone
  • 5-(2,5-Dichlorophenyl)-2-furoic acid
  • 1-(2,5-Dichlorophenyl)biguanide hydrochloride

Uniqueness

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with other molecules are required.

Eigenschaften

Molekularformel

C16H9Cl2F

Molekulargewicht

291.1 g/mol

IUPAC-Name

1-(2,5-dichlorophenyl)-5-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-10-7-8-15(18)14(9-10)12-3-1-5-13-11(12)4-2-6-16(13)19/h1-9H

InChI-Schlüssel

XLYSPITYGWLECM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.